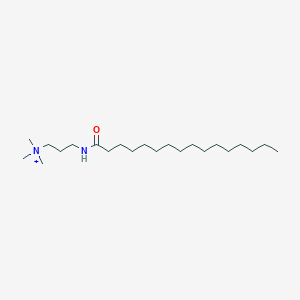
3-(Hexadecanoylamino)propyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexadecanoylamino)propyl-trimethylazanium typically involves the reaction of hexadecanoic acid (palmitic acid) with 3-aminopropylamine to form hexadecanoylaminopropylamine. This intermediate is then reacted with trimethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecanoylamino)propyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like sodium chloride or potassium bromide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted quaternary ammonium compounds .
Scientific Research Applications
3-(Hexadecanoylamino)propyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a transfection agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties
Mechanism of Action
The mechanism of action of 3-(hexadecanoylamino)propyl-trimethylazanium involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, facilitating the delivery of molecules into cells. It targets lipid membranes and can alter membrane permeability, making it useful in various biological applications .
Comparison with Similar Compounds
Similar Compounds
(3-aminopropyl)trimethylazanium chloride: Similar structure but lacks the hexadecanoyl group.
(Hexadecyl)trimethylammonium chloride: Similar surfactant properties but different functional groups.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar applications.
Uniqueness
3-(Hexadecanoylamino)propyl-trimethylazanium is unique due to its specific combination of the hexadecanoyl group and the quaternary ammonium structure, which provides distinct surfactant properties and biological activity .
Properties
CAS No. |
63967-02-2 |
|---|---|
Molecular Formula |
C22H47N2O+ |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
3-(hexadecanoylamino)propyl-trimethylazanium |
InChI |
InChI=1S/C22H46N2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)23-20-18-21-24(2,3)4/h5-21H2,1-4H3/p+1 |
InChI Key |
OJEDLJOFFJSLLI-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)

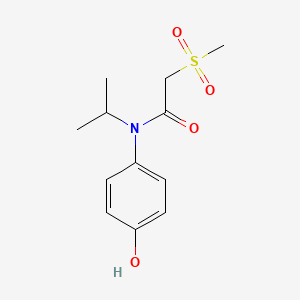
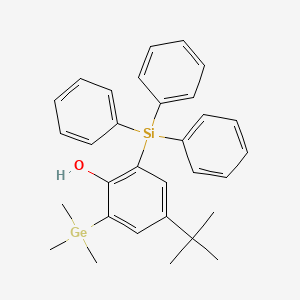
![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)


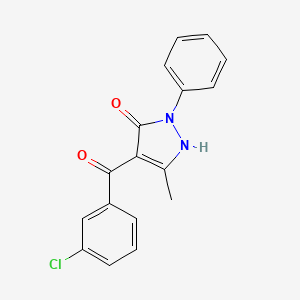
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
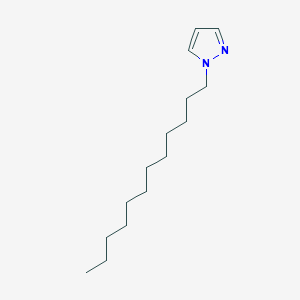

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
